Pirmenol Hydrochloride

Cardiac Electrophysiology Arrhythmia Models Ion Channel Pharmacology

Pirmenol Hydrochloride (CI-845) is a Vaughan Williams Class Ia antiarrhythmic with a distinct pharmacological profile that precludes simple substitution with disopyramide, procainamide, or quinidine. Key differentiators: (1) High oral bioavailability (~87%) and 7–9 h half-life support convenient BID dosing, reducing animal stress in chronic in vivo studies vs. procainamide (3–4× daily); (2) Electrophysiological effects are relatively independent of serum potassium concentration, eliminating a critical confound in ischemia-reperfusion and diuretic co-administration models; (3) Unique ECG signature — QTc prolongation with minimal effect on PR and QRS intervals — enables precise mechanistic correlations between ion-channel modulation and surface ECG changes. This selective profile makes Pirmenol HCl the superior tool for reproducible, interpretable antiarrhythmic research.

Molecular Formula C22H31ClN2O
Molecular Weight 374.9 g/mol
CAS No. 61477-94-9
Cat. No. B1197313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirmenol Hydrochloride
CAS61477-94-9
SynonymsCI 845
cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride
pirmenol
pirmenol hydrochloride
Molecular FormulaC22H31ClN2O
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESCC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl
InChIInChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22?;
InChIKeyHFIHPVIVQSWZBV-ROSXHPEZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirmenol Hydrochloride (CAS 61477-94-9) for Antiarrhythmic Research: A Class Ia Sodium Channel Blocker for Experimental Applications


Pirmenol Hydrochloride (CI-845) is a pyridinemethanol derivative classified as a Vaughan Williams Class Ia antiarrhythmic agent [1]. It exerts its effects primarily through sodium channel blockade, reducing the maximum upstroke velocity (Vmax) of cardiac action potentials, and also exhibits potassium channel blocking activity, which contributes to action potential duration (APD) prolongation [2]. The compound is characterized by high oral bioavailability (approx. 83-87%), an elimination half-life of approximately 7-9 hours, and a favorable safety profile established in preclinical and clinical studies [3].

Why Generic Substitution of Pirmenol Hydrochloride with Other Class I Antiarrhythmics is Not Recommended


Despite being grouped with agents like disopyramide, procainamide, and quinidine as a Class Ia antiarrhythmic, pirmenol possesses a distinct pharmacological and biophysical profile that precludes simple substitution [1]. Key differentiators include its relative independence from serum potassium concentration for its electrophysiological effects [2], a unique electrocardiographic signature with minimal impact on PR and QRS intervals [3], and a different recovery time constant from use-dependent block compared to other Class I agents [4]. These quantitative differences, detailed below, are critical for accurate experimental design and reproducible results.

Quantitative Evidence for Selecting Pirmenol Hydrochloride Over Class I Antiarrhythmic Comparators


Reduced Serum Potassium Dependence of Electrophysiological Effects vs. Disopyramide

Pirmenol demonstrates a significant reduction in serum potassium dependence for its electrophysiological effects compared to disopyramide, a major in-class comparator. Preclinical studies show that while the antiarrhythmic efficacy of disopyramide is significantly altered by fluctuations in serum potassium concentration, pirmenol's effects remain relatively stable across a range of potassium levels [1]. This suggests a potential for more consistent performance in experimental or clinical settings where potassium homeostasis may be variable [2].

Cardiac Electrophysiology Arrhythmia Models Ion Channel Pharmacology

Minimal Effect on PR and QRS Intervals: Differentiating ECG Signature vs. Quinidine

In a double-blind, placebo-controlled study directly comparing pirmenol to the prototype Class Ia drug quinidine, pirmenol exhibited a unique electrocardiographic profile. Unlike quinidine, which significantly prolongs the PR and QRS intervals, pirmenol had a minimal effect on these parameters, while still prolonging the QTc interval [1]. This distinct signature quantitatively differentiates it from quinidine and suggests it does not behave as a typical Class Ic drug either [2].

Electrocardiography Drug Safety Ventricular Arrhythmia

Differentiated Recovery Kinetics from Use-Dependent Sodium Channel Block vs. Multiple Class I Agents

Pirmenol demonstrates a unique voltage-dependent recovery from use-dependent block (UDB) of sodium channels compared to other Class I antiarrhythmics. In guinea pig papillary muscles, elevating extracellular potassium ([K+]o) from 4 to 8 mM shortened the recovery time constant from UDB for pirmenol, a behavior also seen with disopyramide. In contrast, the recovery time constants for quinidine and mexiletine were prolonged, and that of flecainide was unchanged under the same conditions [1]. This distinct biophysical property places pirmenol in a separate functional subclass.

Ion Channel Biophysics Sodium Channel Electrophysiology

Superior Tolerability Profile in a 4-Week Trial vs. Quinidine

A double-blind, placebo-controlled comparison with quinidine revealed a significant difference in tolerability over a 4-week period. While pirmenol was well tolerated by 100% (8/8) of the patients receiving it, quinidine was tolerated by only 50% (5/10) of patients (p < 0.05) [1]. This quantifiable difference in tolerability is a key factor for long-term experimental protocols and potential therapeutic applications.

Drug Safety Adverse Events Clinical Tolerability

High Oral Bioavailability and Favorable Half-Life for Convenient Dosing vs. Procainamide and Quinidine

Pirmenol possesses a superior pharmacokinetic profile for oral administration compared to several other Class I agents. Its mean absolute oral bioavailability is high at approximately 87% [1]. Combined with an elimination half-life of 7-9 hours [2], this allows for less frequent dosing than procainamide, quinidine, or disopyramide [3]. This contrasts sharply with agents like procainamide, which have much shorter half-lives and lower oral bioavailability, necessitating more frequent dosing or sustained-release formulations.

Pharmacokinetics Oral Bioavailability Drug Development

High-Value Research Applications for Pirmenol Hydrochloride Based on Evidence of Differentiation


Chronic In Vivo Arrhythmia Models Requiring Oral Twice-Daily Dosing

Pirmenol is ideally suited for long-term, chronic in vivo studies due to its high oral bioavailability (~87%) and elimination half-life of approximately 7-9 hours, which supports a convenient twice-daily (BID) dosing regimen [1]. This is a significant practical advantage over comparators like procainamide (requiring 3-4 daily doses) and reduces animal stress and experimental variability [2].

Studies of Arrhythmia in the Context of Variable or Altered Serum Potassium

For experimental models where serum potassium levels are difficult to control or are a variable of interest (e.g., ischemia-reperfusion models, diuretic co-administration studies), pirmenol is a superior tool. Its electrophysiological effects are relatively independent of serum potassium concentration, unlike disopyramide and other antiarrhythmics [3]. This property reduces a major confounding factor, leading to more interpretable data on the compound's direct antiarrhythmic actions [4].

Research Focused on Atrial Arrhythmias and Selective Conduction Modulation

Pirmenol has a demonstrated ability to selectively prolong atrial and ventricular refractory periods with minimal effect on AV nodal conduction, making it a useful tool for studying reentrant supraventricular tachycardias [5]. In clinical studies, a single 200 mg oral dose terminated paroxysmal supraventricular tachycardia (PSVT) in 57% of patients and paroxysmal atrial fibrillation in 44% [6]. This selective electrophysiological profile is distinct from agents that broadly depress conduction throughout the heart.

Investigating the Relationship Between ECG Changes and Antiarrhythmic Efficacy

The unique electrocardiographic signature of pirmenol—prolongation of QTc interval with minimal effect on PR and QRS duration—makes it a valuable tool for studying the link between specific ion channel modulation and surface ECG changes [7]. This contrasts sharply with quinidine, which significantly prolongs both PR and QRS intervals, allowing for more precise mechanistic correlations [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirmenol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.